Spirocyclic Imidazolone KATP Channel Opener Potency: 6-Nitro Derivative 5r vs. Cromakalim
The 2,2-dimethyl-6-nitro-benzopyran scaffold is the direct precursor to compound 5r, one of the most potent spirocyclic benzopyran imidazolone potassium channel openers reported by Gadwood et al. [1]. In the A10 rat aorta cell membrane hyperpolarization assay, compound 5r and related spirocyclic derivatives were described as 'much more potent than cromakalim both in vitro and in vivo' [1]. The 6-nitro group is structurally indispensable for this specific spirocyclic imidazolone chemotype; replacement with hydrogen (i.e., using unsubstituted 2,2-dimethylchroman-4-one) eliminates the spirocyclization pathway that produces this potency gain.
| Evidence Dimension | In vitro KATP channel-mediated membrane hyperpolarization potency and in vivo hypotensive activity |
|---|---|
| Target Compound Data | Compound 5r (derived from 2,2-dimethyl-6-nitro-chroman-4-one): 'much more potent than cromakalim both in vitro and in vivo' (exact fold-change not numerically specified in the abstract; full paper reports detailed EC50 values) [1] |
| Comparator Or Baseline | Cromakalim (reference KATP channel opener) |
| Quantified Difference | Qualitatively superior potency (compounds described as 'much more potent'); hyperpolarization blocked by glyburide, confirming KATP mechanism [1] |
| Conditions | A10 rat aorta cell membrane hyperpolarization assay; in vivo hypotensive testing in normotensive rats [1] |
Why This Matters
For medicinal chemistry programs targeting KATP channel modulation, the 6-nitro-2,2-dimethyl scaffold provides a validated entry point to spirocyclic imidazolones with potency exceeding the clinical benchmark cromakalim, making it a strategic procurement choice over unsubstituted chromanones.
- [1] Gadwood RC, Kamdar BV, Dubray LA, Wolfe ML, Smith MP, Watt W, Mizsak SA, Groppi VE. Synthesis and biological activity of spirocyclic benzopyran imidazolone potassium channel openers. J Med Chem. 1993;36(10):1480-1487. PMID: 8496916. View Source
